(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thiazole ring, a thiophene ring, and a piperidine ring. Thiazole is a heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms. Thiophene is a five-membered ring with one sulfur atom. Piperidine is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the thiazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of polar functional groups can make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Insecticidal Activity
Compounds structurally similar to (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone have been synthesized and evaluated for their insecticidal activities. For instance, a series of new piperidine thiazole compounds demonstrated certain insecticidal activities against armyworm at specific concentrations, highlighting their potential as bioactive compounds in pest control (Ding et al., 2019).
Structural Characterization and Theoretical Studies
Novel compounds with similar structural frameworks have been synthesized and characterized using various spectroscopic techniques. Density Functional Theory (DFT) calculations and molecular docking studies have been conducted to understand their antibacterial activity, demonstrating their potential in drug discovery (Shahana & Yardily, 2020).
Biological Activities
Research on related compounds has shown a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, antiviral, and anticancer properties. These findings suggest the versatile application of these compounds in pharmaceuticals and material science (Nagaraju et al., 2018), (Inceler et al., 2013).
Enzyme Inhibitory Activity
Some derivatives have been evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing promising results that could lead to the development of new therapeutics (Cetin et al., 2021).
Anticancer Activity
Certain this compound analogues have been synthesized and found to possess significant anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents (Vinaya et al., 2011).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, many drugs work by interacting with biological targets such as proteins or enzymes. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS3/c1-11-8-20-15(16-11)21-9-12-2-5-17(6-3-12)14(18)13-4-7-19-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNWZSVZUYQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.